![molecular formula C17H21NO B13990054 1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one CAS No. 64530-36-5](/img/structure/B13990054.png)
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one is a chemical compound with a complex structure that includes a benzyl group, a propan-2-yl group, and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate ketone under acidic conditions, followed by cyclization and reduction steps to form the dihydropyridine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1,4-dihydropyridine: Similar structure but lacks the propan-2-yl group.
1-Benzyl-3,5-dimethyl-1,4-dihydropyridine: Contains additional methyl groups on the dihydropyridine ring.
1-Benzyl-1,4-dihydropyridine-3-carboxylate: Contains a carboxylate group instead of the ethan-1-one group.
Uniqueness
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one is unique due to the presence of the propan-2-yl group and the ethan-1-one moiety, which may confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
64530-36-5 |
|---|---|
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
1-(1-benzyl-5-propan-2-yl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H21NO/c1-13(2)16-9-17(14(3)19)12-18(11-16)10-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 |
Clé InChI |
HTFKFHQKDAEWNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
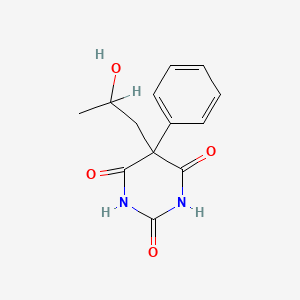
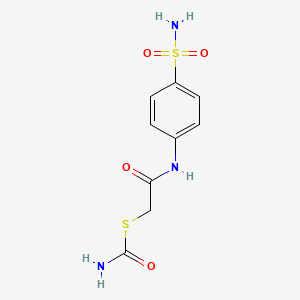
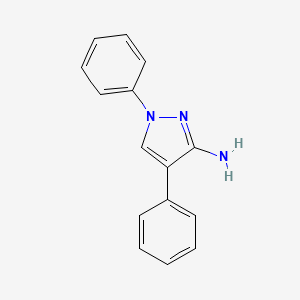
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
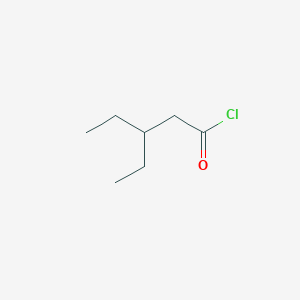
![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
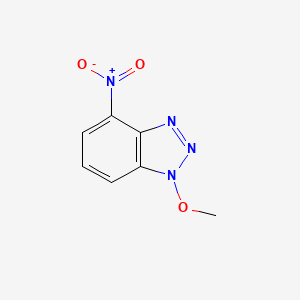
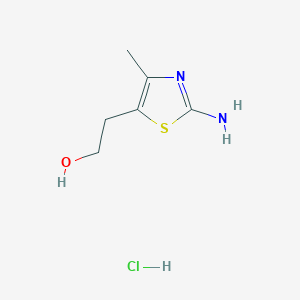
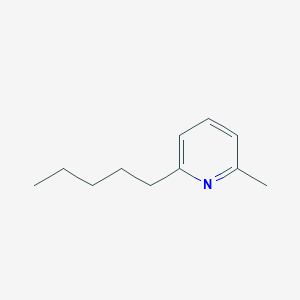
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)



